molecular formula C12H16O B12571787 {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene CAS No. 202996-97-2

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene

Katalognummer: B12571787
CAS-Nummer: 202996-97-2
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: DLRODDIHSJLPNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where a {[(3-methylbut-1-en-1-yl)oxy]methyl} group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-methyl-1-buten-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 3-methyl-1-buten-1-ol to form the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl alcohol: A simpler analog with a hydroxyl group instead of the {[(3-methylbut-1-en-1-yl)oxy]methyl} group.

    Benzaldehyde: An oxidized form of benzyl alcohol with an aldehyde group.

    Benzoic acid: A further oxidized form with a carboxylic acid group.

Uniqueness

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene is unique due to its specific ether linkage and the presence of the 3-methylbut-1-en-1-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

202996-97-2

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

3-methylbut-1-enoxymethylbenzene

InChI

InChI=1S/C12H16O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI-Schlüssel

DLRODDIHSJLPNK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=COCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.